

# Tersolisib (STX-478): A Deep Dive into its Function and Mechanism of Action

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## Compound of Interest

Compound Name: *Tersolisib*

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## Introduction

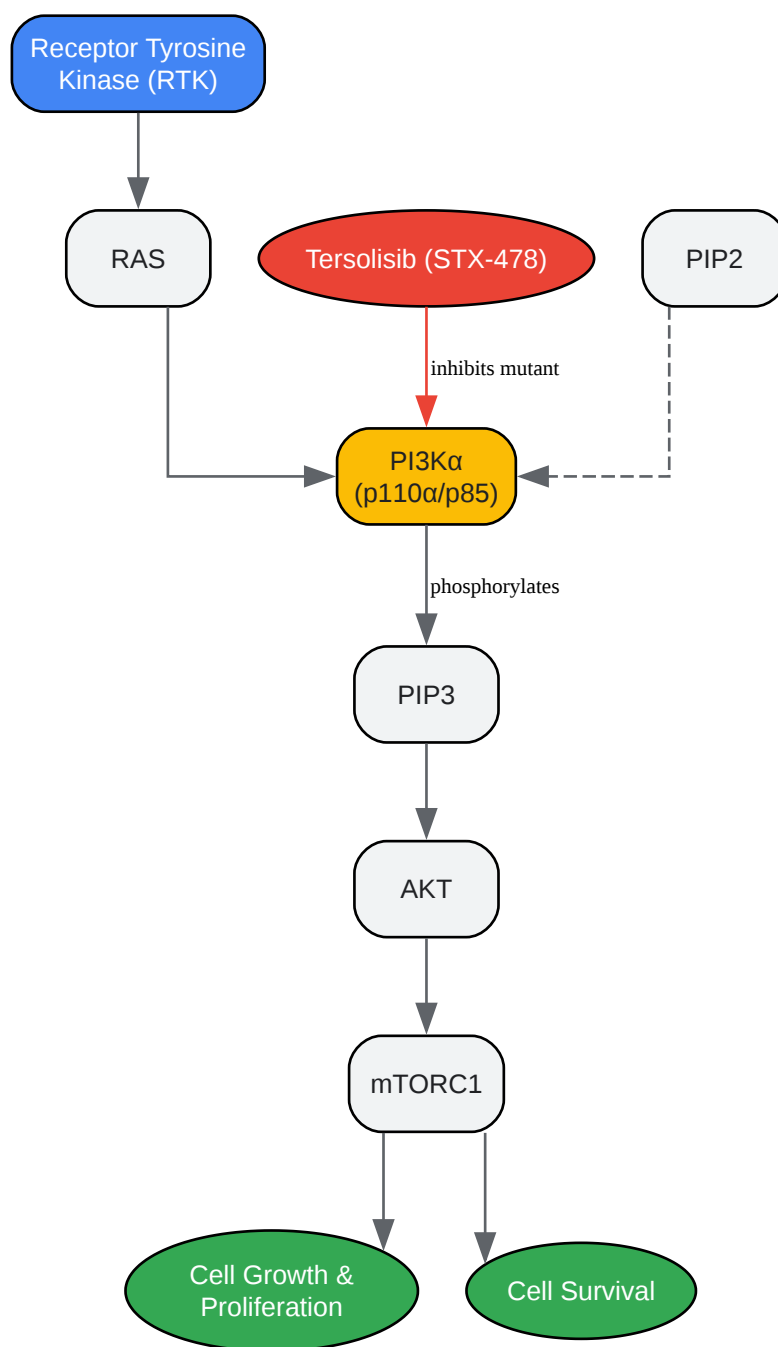
**Tersolisib** (STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor that selectively targets mutant forms of the phosphoinositide 3-kinase alpha (PI3K $\alpha$ ) enzyme.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway, frequently driven by mutations in the PIK3CA gene (which encodes the p110 $\alpha$  catalytic subunit of PI3K $\alpha$ ), is a critical oncogenic driver in a variety of solid tumors.[1] **Tersolisib** was developed to offer a more precise therapeutic approach by specifically inhibiting these mutant forms of PI3K $\alpha$ , thereby aiming to enhance anti-tumor efficacy while mitigating the toxicities associated with non-selective PI3K inhibitors.[1][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical evaluation of **Tersolisib**.

## Mechanism of Action: Mutant-Selective Allosteric Inhibition

**Tersolisib** functions as a highly potent and selective allosteric inhibitor of PI3K $\alpha$ , demonstrating a strong preference for common helical- and kinase-domain mutations.[4] It binds to a novel, cryptic allosteric pocket on the PI3K $\alpha$  enzyme, distinct from the ATP-binding site.[5] This allosteric binding is key to its mutant selectivity, which is achieved through differential binding kinetics rather than structural differences in the binding site between wild-type and mutant PI3K $\alpha$ . [6]

This targeted approach prevents the PI3K $\alpha$ -mediated conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). [7] The subsequent reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase AKT and, consequently, the mTOR pathway.[1] By blocking this signaling cascade in cancer cells with PIK3CA mutations, **Tersolisib** induces apoptosis and inhibits cell growth.[1] A key advantage of this mutant-selective inhibition is the sparing of wild-type PI3K $\alpha$ , which is crucial for normal metabolic functions such as insulin signaling. This selectivity is expected to reduce side effects like hyperglycemia, a common dose-limiting toxicity of non-selective PI3K $\alpha$  inhibitors.[2][3]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of intervention by **Tersolisib**.



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**Figure 1:** PI3K/AKT/mTOR Signaling Pathway and **Tersolisib**'s Point of Inhibition.

## Quantitative Data: In Vitro Potency and Selectivity

**Tersolisib** has demonstrated significant potency against various PI3Kα mutants, particularly those in the kinase domain, with a notable selectivity over the wild-type enzyme.

Target	IC50 (nM)	Fold Selectivity (vs. WT)	Reference
PI3K $\alpha$ H1047R (Kinase Domain)	9.4	14	<a href="#">[4]</a> <a href="#">[8]</a>
PI3K $\alpha$ E545K (Helical Domain)	71	1.8	<a href="#">[8]</a>
PI3K $\alpha$ E542K (Helical Domain)	113	1.2	<a href="#">[8]</a>
PI3K $\alpha$ Wild-Type (WT)	131	1	<a href="#">[8]</a>

**Table 1:** Biochemical Potency of **Tersolisib** (STX-478) against PI3K $\alpha$  Isoforms.

The cellular activity of **Tersolisib** has been evaluated in various cancer cell lines, showing a correlation between the inhibition of AKT phosphorylation (a downstream marker of PI3K activity) and the inhibition of cell viability.

Cell Line	PIK3CA Mutation	pAKT Inhibition IC50 (nM)	Cell Viability GI50 (nM)	Reference
MCF10A (isogenic)	H1047R	~15	Not Reported	<a href="#">[6]</a>
T47D	H1047R	Not Reported	116	<a href="#">[9]</a>
CAL-33	H1047R	Not Reported	Not Reported	<a href="#">[9]</a>

**Table 2:** Cellular Activity of **Tersolisib** (STX-478) in PIK3CA-Mutant Cell Lines.

## Preclinical In Vivo Efficacy

In vivo studies using xenograft models of human cancers have demonstrated the anti-tumor activity of **Tersolisib**.

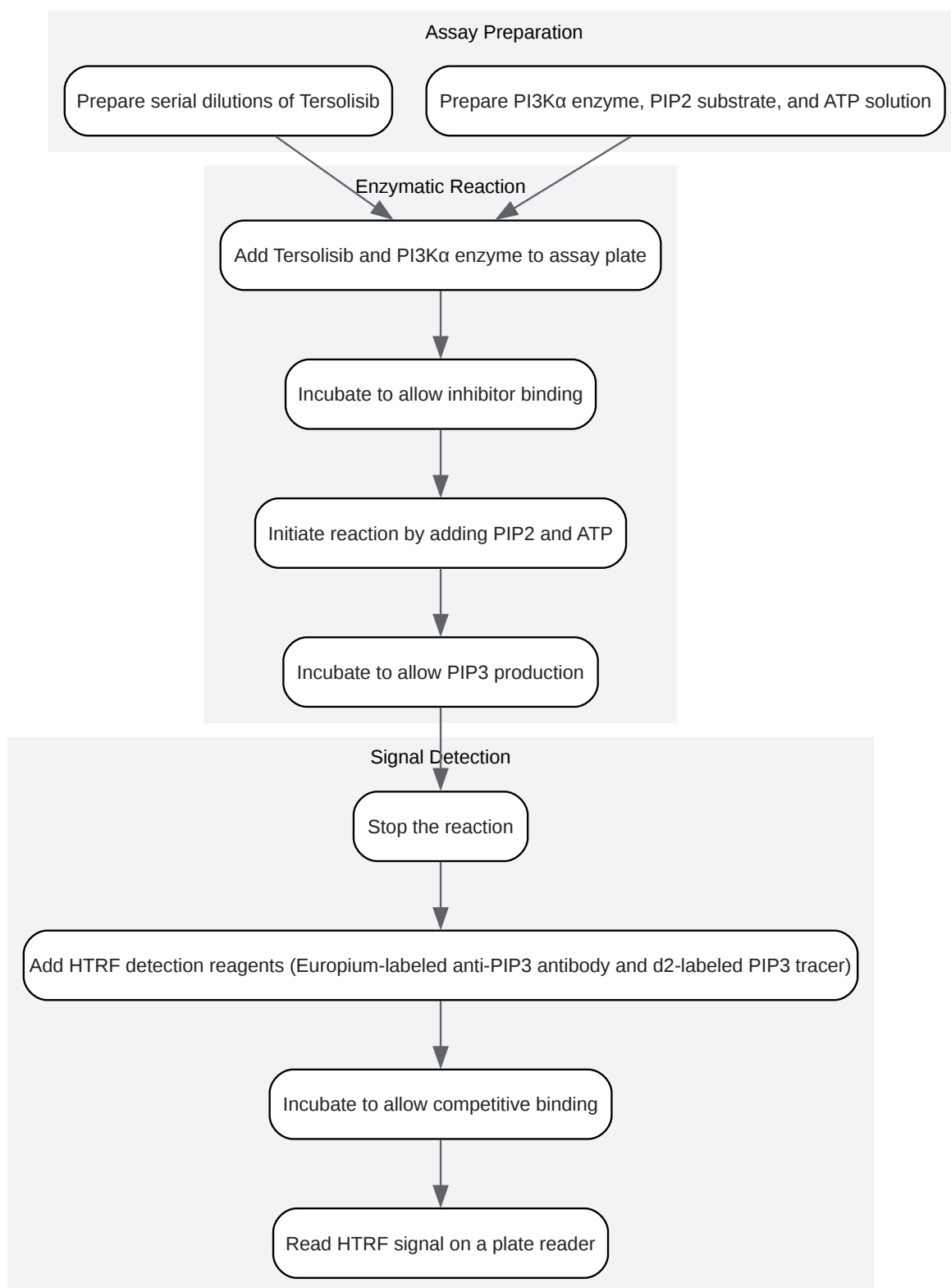
Xenograft Model	PIK3CA Mutation	Dosing Regimen	Tumor Growth Inhibition (TGI) / Regression	Reference
CAL-33 (Head & Neck)	H1047R	30, 100 mg/kg, p.o., daily for 28 days	Dose-dependent reduction in tumor volume	<a href="#">[9]</a>
Various CDX & PDX models	Kinase & Helical domain mutations	100 mg/kg, p.o., daily	Similar or superior to high-dose alpelisib	<a href="#">[10]</a>

**Table 3:** In Vivo Efficacy of **Tersolisib** (STX-478) in Xenograft Models.

## Experimental Protocols

### In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the enzymatic activity of PI3K $\alpha$  by detecting the production of PIP3.



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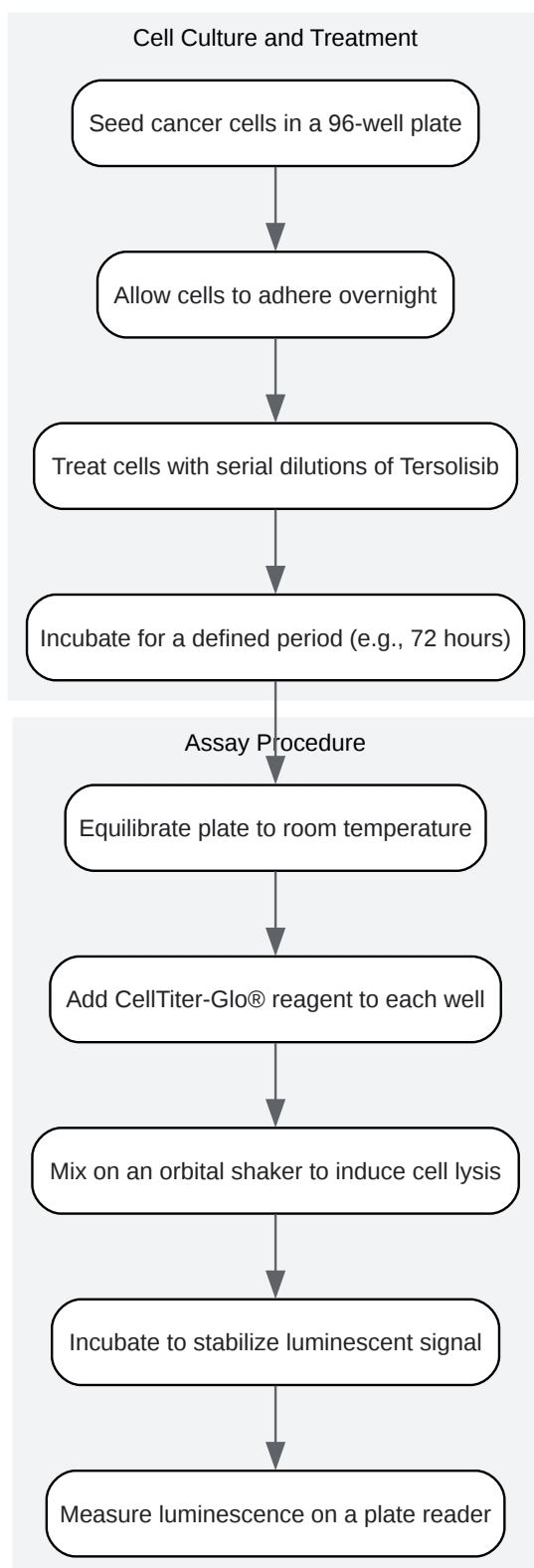
**Figure 2:** Workflow for an In Vitro PI3K $\alpha$  HTRF Kinase Assay.

#### Methodology:

- **Compound Preparation:** Prepare a serial dilution of **Tersolisib** in DMSO.
- **Assay Plate Preparation:** Add the diluted **Tersolisib** or vehicle control (DMSO) to the wells of a 384-well plate.
- **Enzyme Addition:** Add recombinant PI3K $\alpha$  enzyme (wild-type or mutant) to each well.
- **Pre-incubation:** Gently mix and pre-incubate the plate to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
- **Incubation:** Incubate the plate to allow the enzymatic reaction to proceed.
- **Reaction Termination and Detection:** Stop the reaction and add the HTRF detection reagents. The assay principle is based on the competition between the enzymatically produced PIP3 and a d2-labeled PIP3 tracer for binding to a Europium cryptate-labeled anti-PIP3 antibody.
- **Signal Measurement:** After incubation, measure the HTRF signal on a compatible plate reader. A high HTRF signal corresponds to low PI3K $\alpha$  activity (i.e., inhibition).
- **Data Analysis:** Calculate the percent inhibition for each concentration of **Tersolisib** and determine the IC50 value by fitting the data to a dose-response curve.

## Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.



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**Figure 3:** Workflow for a CellTiter-Glo® Cell Viability Assay.

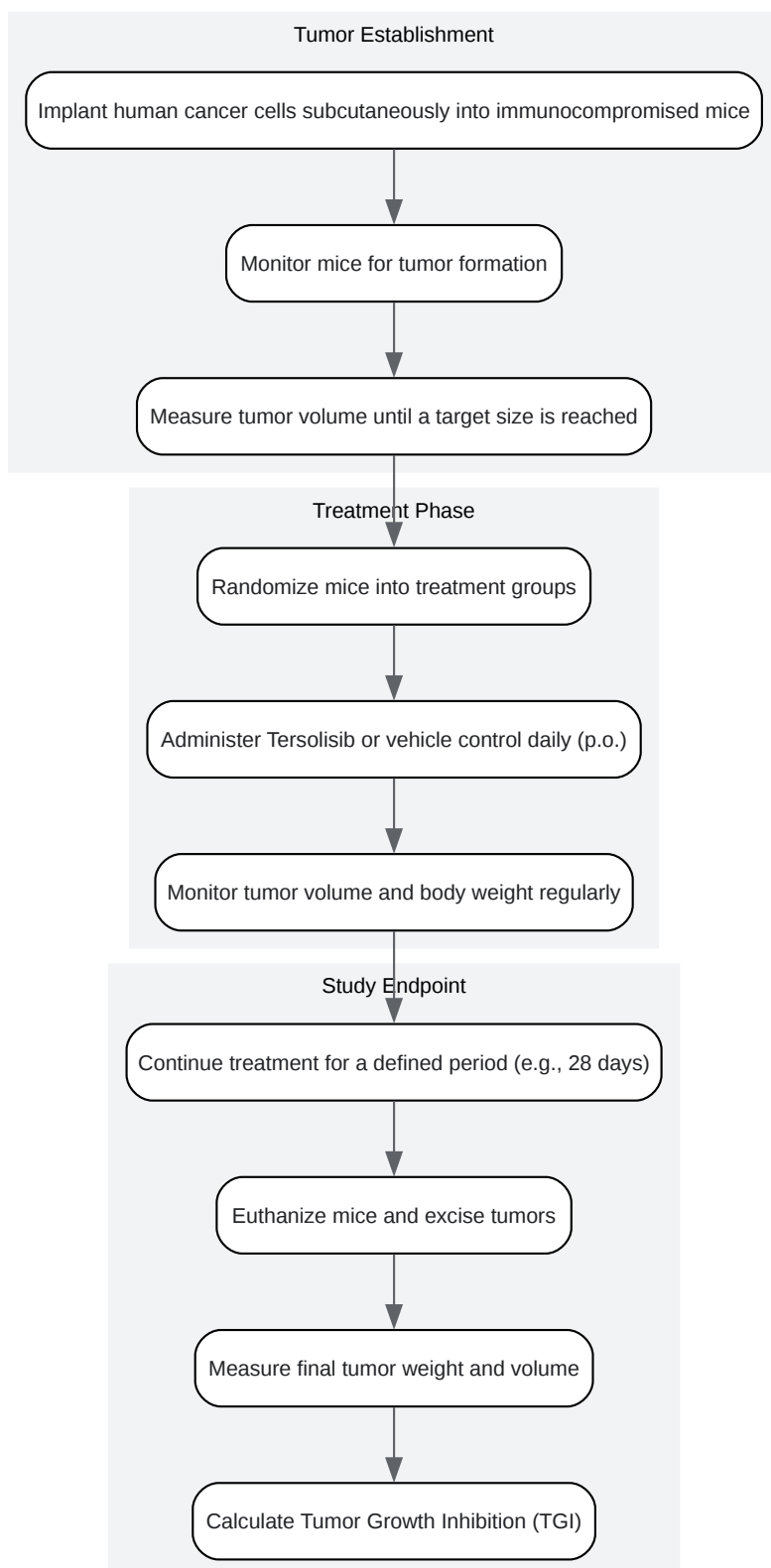


#### Methodology:

- **Cell Seeding:** Seed cancer cells (e.g., T47D) into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **Tersolisib** or vehicle control (DMSO).
- **Incubation:** Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
- **Reagent Addition:** Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.
- **Lysis and Signal Stabilization:** Mix the contents on an orbital shaker to induce cell lysis, followed by a brief incubation at room temperature to stabilize the luminescent signal.
- **Signal Measurement:** Measure the luminescence using a luminometer.
- **Data Analysis:** The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of **Tersolisib** and determine the GI50 (concentration for 50% inhibition of cell growth).

## In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Tersolisib** in a mouse xenograft model.



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**Figure 4:** Workflow for an In Vivo Xenograft Efficacy Study.

#### Methodology:

- **Animal Model:** Use immunocompromised mice (e.g., BALB/c nude or NSG).
- **Cell Implantation:** Subcutaneously implant a suspension of human cancer cells (e.g., CAL-33) into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice for tumor formation and measure tumor volume regularly using calipers.
- **Randomization:** Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
- **Drug Administration:** Administer **Tersolisib** orally (p.o.) at the desired doses (e.g., 30 and 100 mg/kg) daily. The control group receives the vehicle.
- **Efficacy Assessment:** Monitor tumor volume and body weight throughout the study.
- **Endpoint Analysis:** At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Calculate the Tumor Growth Inhibition (TGI).

## Clinical Development

**Tersolisib** is currently being evaluated in clinical trials for patients with advanced solid tumors harboring PIK3CA mutations. The Phase 1/2 PIKALO-1 study (NCT05768139) is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **Tersolisib** as a monotherapy and in combination with other anticancer agents.[\[11\]](#)[\[12\]](#) Early results have shown promising anti-tumor activity and a favorable safety profile, with an overall response rate (ORR) of 21% across all tumor types and 23% in breast cancer in the Phase 1/2 trial.[\[13\]](#)

## Conclusion

**Tersolisib** (STX-478) is a promising, next-generation, mutant-selective, allosteric PI3K $\alpha$  inhibitor with a distinct mechanism of action that translates into a potentially improved therapeutic window compared to non-selective inhibitors. Its ability to potently inhibit oncogenic PI3K $\alpha$  signaling while sparing the wild-type enzyme offers the potential for robust anti-tumor

efficacy with reduced metabolic side effects. The preclinical data strongly support its continued clinical development as a targeted therapy for patients with PIK3CA-mutated cancers.

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